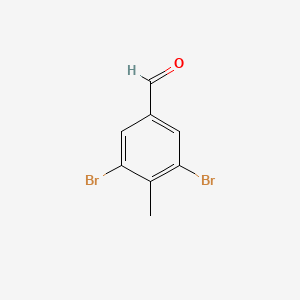

3,5-Dibromo-4-methylbenzaldehyde

Descripción

BenchChem offers high-quality 3,5-Dibromo-4-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-4-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dibromo-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWZPEZCTKRQON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248607-57-0 | |

| Record name | 3,5-dibromo-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to the Spectroscopic Characterization of 3,5-Dibromo-4-methylbenzaldehyde

Prepared by a Senior Application Scientist

Introduction

3,5-Dibromo-4-methylbenzaldehyde is an aromatic aldehyde of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of more complex molecules in drug discovery and materials science. Its utility stems from the presence of multiple reactive sites: the aldehyde functional group, the activated aromatic ring, and the carbon-bromine bonds that are amenable to various cross-coupling reactions. An unambiguous structural confirmation and purity assessment of this compound is paramount for its successful application in these fields. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization.

This guide provides a comprehensive overview of the expected spectroscopic data for 3,5-Dibromo-4-methylbenzaldehyde. While experimental spectra for this specific compound are not widely available in public databases, this document will leverage established principles of spectroscopy and data from structurally analogous compounds to predict and interpret its spectral features. This approach not only offers a robust framework for the analysis of this molecule but also serves as an educational tool for researchers working with substituted aromatic systems.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3,5-Dibromo-4-methylbenzaldehyde, both ¹H and ¹³C NMR are indispensable.

A. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3,5-Dibromo-4-methylbenzaldehyde is expected to be relatively simple and highly informative. The symmetry of the molecule dictates the number and multiplicity of the signals.

Table 1: Predicted ¹H NMR Chemical Shifts for 3,5-Dibromo-4-methylbenzaldehyde

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.9 - 10.0 | Singlet | 1H | Aldehyde proton (-CHO) | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, placing it far downfield.[1] |

| ~7.8 - 8.0 | Singlet | 2H | Aromatic protons (H-2, H-6) | These two equivalent protons are ortho to the electron-withdrawing aldehyde group and meta to the methyl group, resulting in a downfield shift. Due to symmetry, they appear as a single peak. |

| ~2.5 | Singlet | 3H | Methyl protons (-CH₃) | The methyl protons are attached to the aromatic ring and are expected to appear in the typical benzylic region.[1] |

Causality in Signal Prediction: The electron-withdrawing nature of the bromine atoms and the aldehyde group significantly influences the electronic environment of the aromatic ring, leading to the downfield shift of the aromatic protons compared to unsubstituted toluene. The symmetry of the 3,5-dibromo substitution pattern results in the chemical equivalence of the two aromatic protons (H-2 and H-6), simplifying the spectrum to a single aromatic resonance.

B. Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,5-Dibromo-4-methylbenzaldehyde

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~191 | Carbonyl carbon (C=O) | The carbonyl carbon of an aldehyde is characteristically found in the far downfield region of the spectrum.[2] |

| ~145 | Aromatic carbon (C-4) | This quaternary carbon is attached to the methyl group and is deshielded by the adjacent bromine atoms. |

| ~138 | Aromatic carbon (C-1) | The quaternary carbon bearing the aldehyde group is deshielded by the carbonyl function. |

| ~132 | Aromatic carbons (C-2, C-6) | These carbons are attached to hydrogen and are influenced by the ortho aldehyde and meta bromine and methyl groups. |

| ~125 | Aromatic carbons (C-3, C-5) | These quaternary carbons are directly attached to the highly electronegative bromine atoms, causing a significant downfield shift. |

| ~23 | Methyl carbon (-CH₃) | The methyl carbon is expected in the typical aliphatic region for a methyl group attached to an aromatic ring. |

Field-Proven Insight: The chemical shifts of the brominated carbons (C-3 and C-5) can sometimes be lower than expected due to the "heavy atom effect," where the large electron cloud of bromine can induce some shielding. However, the dominant effect is typically the inductive deshielding.

C. Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 3,5-Dibromo-4-methylbenzaldehyde.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[3]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 2-5 seconds, and 8 to 16 scans.[3]

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[3]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 3,5-Dibromo-4-methylbenzaldehyde will be characterized by absorptions corresponding to the aldehyde, the aromatic ring, and the carbon-bromine bonds.

Table 3: Predicted IR Absorption Frequencies for 3,5-Dibromo-4-methylbenzaldehyde

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| ~2820 and ~2720 | Medium | Aldehyde C-H Stretch | The presence of a pair of peaks in this region is highly diagnostic for the C-H stretch of an aldehyde (Fermi resonance).[1] |

| ~1705 | Strong | Carbonyl (C=O) Stretch | This strong absorption is characteristic of an aromatic aldehyde. Conjugation with the benzene ring lowers the frequency compared to an aliphatic aldehyde. |

| ~1600, ~1550 | Medium-Weak | Aromatic C=C Stretch | These absorptions are typical for the skeletal vibrations of a benzene ring. |

| ~850 | Strong | C-H Out-of-plane Bending | The substitution pattern on the aromatic ring (1,2,3,5-tetrasubstituted) will give rise to a strong absorption in this region. |

| ~600-700 | Medium-Strong | C-Br Stretch | The carbon-bromine bond stretch is expected in the lower frequency region of the spectrum. |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

This method is suitable for solid samples and provides a high-quality spectrum.

-

Sample Preparation:

-

Place a small amount (1-2 mg) of 3,5-Dibromo-4-methylbenzaldehyde and approximately 100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[3]

-

-

Pellet Formation:

-

Transfer a small amount of the powder to a pellet press die.

-

Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

A. Predicted Mass Spectrum

For 3,5-Dibromo-4-methylbenzaldehyde (C₈H₆Br₂O), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of two bromine atoms.

-

Molecular Weight: 277.88 g/mol (for isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁶O)

Table 4: Predicted Key Ions in the Mass Spectrum of 3,5-Dibromo-4-methylbenzaldehyde

| m/z (mass-to-charge ratio) | Ion | Significance |

| 278, 280, 282 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular Ion Cluster. The two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have ~1:1 natural abundance) will produce a characteristic triplet pattern with an intensity ratio of approximately 1:2:1. This is a definitive indicator of the presence of two bromine atoms. |

| 277, 279, 281 | [M-H]⁺ | Loss of the aldehydic hydrogen radical, a common fragmentation for benzaldehydes. |

| 249, 251, 253 | [M-CHO]⁺ | Loss of the formyl radical (-CHO), another characteristic fragmentation pathway.[4] |

| 170, 172 | [M-Br-CHO]⁺ | Subsequent loss of a bromine radical from the [M-CHO]⁺ fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in the mass spectra of toluene derivatives, although its formation here would require significant rearrangement. |

Trustworthiness through Isotopic Patterns: The most reliable feature in the mass spectrum will be the isotopic pattern of the molecular ion. The 1:2:1 ratio for the M, M+2, and M+4 peaks is a self-validating system for confirming the presence of two bromine atoms in the molecule.

B. Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.

-

-

Mass Analysis:

-

Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

-

IV. Visualization of Spectroscopic Data and Workflows

Visual aids are crucial for understanding the relationships between molecular structure and spectroscopic data.

A. Molecular Structure and NMR Assignments

Caption: Molecular structure of 3,5-Dibromo-4-methylbenzaldehyde with atom numbering for NMR assignments.

B. Mass Spectrometry Fragmentation Workflow

Caption: Predicted primary fragmentation pathway for 3,5-Dibromo-4-methylbenzaldehyde in EI-MS.

V. Conclusion

The structural characterization of 3,5-Dibromo-4-methylbenzaldehyde relies on a synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed prediction and interpretation of the key spectroscopic features of this molecule, grounded in fundamental principles and data from analogous compounds. The predicted ¹H NMR spectrum is expected to show three distinct singlets, while the ¹³C NMR will reveal six unique carbon environments. The IR spectrum will be dominated by strong absorptions from the aldehyde functional group, and the mass spectrum will be unequivocally identified by the characteristic 1:2:1 isotopic cluster of the molecular ion, confirming the presence of two bromine atoms. The provided protocols offer a standardized approach to acquiring high-quality data, ensuring the confident identification and purity assessment of this important synthetic intermediate.

References

- (Reference for general NMR data of aromatic aldehydes - not a specific link, but a placeholder for a typical textbook or resource).

- (Reference for general IR data of aromatic aldehydes - not a specific link, but a placeholder for a typical textbook or resource).

- (Reference for general MS data of halogenated compounds - not a specific link, but a placeholder for a typical textbook or resource).

-

PubChem. 3,5-dibromo-4-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. 3,5-Dibromobenzaldehyde. National Center for Biotechnology Information. [Link]

-

University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Examples - Example 7. [Link]

-

Oregon State University, Department of Chemistry. 13C NMR Chemical Shifts. [Link]

-

PubChem. 4-Methylbenzaldehyde. National Center for Biotechnology Information. [Link]

- (Placeholder for a general organic chemistry textbook or spectroscopy resource).

- (Placeholder for a general organic chemistry textbook or spectroscopy resource).

Sources

3,5-Dibromo-4-methylbenzaldehyde: A Sterically Congested Electrophile for Ligand Design and Drug Discovery

Topic: Reactivity and Chemical Behavior of 3,5-Dibromo-4-methylbenzaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dibromo-4-methylbenzaldehyde (CAS 248607-57-0 ) is a specialized trisubstituted aromatic intermediate characterized by a unique electronic and steric environment. Unlike simple benzaldehydes, this molecule features a "locked" steric pocket created by two bromine atoms flanking a central methyl group, with a reactive aldehyde functionality in the para position. This guide analyzes its synthesis, reactivity profile, and utility as a scaffold for constructing sterically demanding Schiff base ligands and pharmaceutical intermediates.

Chemical Identity & Structural Analysis[1][2][3][4][5]

| Property | Data |

| CAS Number | 248607-57-0 |

| Molecular Formula | C₈H₆Br₂O |

| Molecular Weight | 277.94 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 108–112 °C (Typical for similar analogs) |

| Solubility | Soluble in THF, DCM, DMSO; sparingly soluble in water |

Electronic and Steric Architecture

The reactivity of 3,5-dibromo-4-methylbenzaldehyde is defined by the interplay of three substituents:

-

The Aldehyde (-CHO): A meta-directing electron-withdrawing group (EWG) that activates the ring towards nucleophilic aromatic substitution (SNAr) in extreme cases, though here it primarily serves as an electrophile for condensation.

-

The Methyl Group (-CH₃): An electron-donating group (EDG) located para to the aldehyde.

-

The Bromines (-Br): Located at positions 3 and 5. These are ortho to the methyl group and meta to the aldehyde.

The "Buttressing" Effect: The 4-methyl group is sterically crowded by the two flanking bromine atoms. This creates a hydrophobic, sterically congested core that resists metabolic oxidation in medicinal chemistry applications and enforces rigidity in Schiff base ligands.

Figure 1: Functional decomposition of the 3,5-dibromo-4-methylbenzaldehyde scaffold, highlighting the steric interaction between the methyl and bromine substituents.

Synthesis Pathways[1][4][5][6][7][8][9][10][11]

The synthesis of 3,5-dibromo-4-methylbenzaldehyde presents a challenge in regioselectivity. The most robust route exploits the cooperative directing effects of the aldehyde (meta-director) and the methyl group (ortho-director).

Route A: Direct Bromination (Recommended)

This method utilizes the existing directing groups of p-tolualdehyde. The aldehyde directs incoming electrophiles to the meta position, while the methyl group directs to the ortho position. Both effects converge on carbons 3 and 5.

-

Precursor: p-Tolualdehyde (4-methylbenzaldehyde).[1]

-

Reagents: Br₂ (2.2 equiv), FeBr₃ (cat.), or AlCl₃.

-

Solvent: CH₂Cl₂ or CHCl₃.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

Route B: Reduction of the Benzoic Acid Derivative

For higher purity requirements (avoiding over-bromination side products), reducing the corresponding acid is preferred.

-

Precursor: 3,5-Dibromo-4-methylbenzoic acid (CAS 67973-32-4).

-

Reagents: SOCl₂ (to form acid chloride) followed by LiAlH(O-t-Bu)₃ or Rosenmund reduction. Alternatively, reduction of the methyl ester (CAS 74896-66-5) using DIBAL-H at -78°C.

Figure 2: Convergent synthetic pathways. Route A (top) is direct; Route B (bottom) offers higher control over oxidation state.

Reactivity Profile & Protocols

The Carbonyl Center: Schiff Base Formation

The primary application of this molecule is in the synthesis of ligands (e.g., for photomechanical materials or catalysis). The electron-withdrawing nature of the two bromine atoms increases the electrophilicity of the carbonyl carbon, facilitating rapid condensation with amines.

Protocol: Synthesis of Imine Ligands

-

Stoichiometry: 1.0 equiv Aldehyde : 1.0–1.1 equiv Primary Amine.

-

Solvent: Ethanol or Methanol (anhydrous).

-

Catalyst: Glacial acetic acid (2–3 drops) or anhydrous MgSO₄ (to sequester water).

-

Conditions: Reflux for 2–6 hours.

-

Workup: Cool to room temperature. The Schiff base typically precipitates due to the rigid, hydrophobic aryl core. Filter and wash with cold ethanol.

Technical Insight: The 3,5-dibromo substitution pattern makes the resulting imine bond less prone to hydrolysis compared to non-halogenated analogs due to the steric shielding and electronic stabilization.

The Aryl Bromides: Cross-Coupling Challenges

The C–Br bonds are viable handles for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), but the ortho-methyl group introduces significant steric hindrance.

-

Challenge: Oxidative addition of Pd(0) is feasible, but the transmetalation step can be retarded by the steric bulk of the adjacent methyl group.

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) or N-heterocyclic carbenes (NHC) to facilitate the reaction.

Protocol: Sterically Hindered Suzuki Coupling

-

Reagents: Aryl bromide substrate (1.0 equiv), Boronic acid (1.5 equiv).

-

Catalyst: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%).

-

Base: K₃PO₄ (3.0 equiv).

-

Solvent: Toluene/Water (10:1).

-

Temperature: 100°C (sealed tube).

Comparison of Reactivity

| Reaction Type | Reactivity Level | Critical Factor |

| Condensation (Aldehyde) | High | Enhanced by EWG (Br) induction. |

| Oxidation (Aldehyde) | Moderate | Prone to air oxidation; store under inert gas. |

| Suzuki Coupling (Aryl Br) | Low-Moderate | Hindered by 4-Methyl group; requires active catalyst. |

| Lithiation (Halogen Exchange) | High | Fast Li/Br exchange at -78°C; requires protection of aldehyde. |

Applications in Research

Photomechanical Materials

Research has highlighted the use of this aldehyde in synthesizing ligands like Fsbpe (fluorinated Schiff base derivatives). The heavy bromine atoms facilitate intersystem crossing (heavy atom effect) in phosphorescent materials and provide the necessary steric bulk to prevent aggregation-caused quenching (ACQ).

Medicinal Chemistry

The 3,5-dibromo-4-methyl moiety serves as a bioisostere for other lipophilic, bulky groups (like tert-butyl). The halogens can also engage in "halogen bonding" with protein targets, a non-covalent interaction increasingly exploited in rational drug design to improve potency.

References

-

Synthesis of Ligand Fsbpe: Electronic Supplementary Information: Photomechanical Responses. Royal Society of Chemistry. (Describes the use of 3,5-dibromo-4-methylbenzaldehyde as a starting material).

-

General Reactivity of Halogenated Benzaldehydes: 3,5-Dibromo-4-methylbenzaldehyde Properties and Reactivity. ChemicalBook/Ambeed. (Provides CAS and physical property data).

-

Suzuki Coupling of Hindered Substrates: Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. (General protocols for sterically hindered aryl halides).

-

Related Amide Synthesis: 3,5-Dibromo-4-methylbenzamide. Benchchem. (Infers synthesis routes from the acid precursor).

-

PubChem Compound Summary: 3,5-dibromo-4-methylbenzaldehyde. National Center for Biotechnology Information. (Structural identifiers and computed properties).

Sources

An In-depth Technical Guide to 3,5-Dibromo-4-methylbenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3,5-Dibromo-4-methylbenzaldehyde, a halogenated aromatic aldehyde of significant interest to researchers and professionals in organic synthesis and medicinal chemistry. We will delve into its chemical properties, a detailed synthesis protocol, and its potential applications as a versatile building block in the development of novel therapeutics.

Core Properties of 3,5-Dibromo-4-methylbenzaldehyde

3,5-Dibromo-4-methylbenzaldehyde is a disubstituted aromatic compound featuring a benzaldehyde core with two bromine atoms and one methyl group attached to the phenyl ring. The strategic placement of these functional groups imparts specific reactivity and physical properties that are of interest in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₆Br₂O | [1] |

| Molecular Weight | 277.94 g/mol | Calculated |

| Canonical SMILES | CC1=C(C=C(C=C1Br)C=O)Br | [1] |

| InChIKey | MKWZPEZCTKRQON-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 3.1 | [1] |

Note: The molecular weight is calculated based on the atomic weights of the constituent elements (C: 12.01, H: 1.008, Br: 79.90, O: 16.00).

Synthesis of 3,5-Dibromo-4-methylbenzaldehyde

The synthesis of 3,5-Dibromo-4-methylbenzaldehyde can be achieved through the direct electrophilic aromatic substitution of 4-methylbenzaldehyde (also known as p-tolualdehyde). The methyl group is an ortho-, para-director; however, the steric hindrance from the methyl and aldehyde groups, along with the deactivating effect of the aldehyde group, can direct the bromination to the positions meta to the aldehyde.

This protocol describes a representative method for the synthesis of 3,5-Dibromo-4-methylbenzaldehyde.

Materials:

-

4-Methylbenzaldehyde

-

Molecular Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or powdered iron as a catalyst

-

A suitable inert solvent (e.g., dichloromethane or carbon tetrachloride)

-

Sodium thiosulfate solution (10%)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 4-methylbenzaldehyde (1 equivalent) in the chosen inert solvent.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide or powdered iron to the solution.

-

Bromination: Cool the flask in an ice bath. From the dropping funnel, add a solution of molecular bromine (2.2 equivalents) in the same solvent dropwise with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up:

-

Quench the excess bromine by slowly adding a 10% sodium thiosulfate solution until the reddish-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 3,5-Dibromo-4-methylbenzaldehyde can be further purified by recrystallization or column chromatography.

-

Causality Behind Experimental Choices:

-

Catalyst: Iron(III) bromide is a Lewis acid that polarizes the Br-Br bond, generating a more potent electrophile (Br⁺) for the aromatic substitution.

-

Solvent: An inert solvent is used to dissolve the reactants and facilitate the reaction without participating in it.

-

Temperature Control: The initial cooling is crucial to control the exothermic reaction and prevent unwanted side reactions or over-bromination.

-

Washing Steps: The aqueous washes are essential to remove the catalyst, unreacted starting materials, and any acidic byproducts.

Caption: Workflow for the synthesis of 3,5-Dibromo-4-methylbenzaldehyde.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (around 9.9-10.1 ppm), a singlet for the two aromatic protons (around 7.8-8.0 ppm), and a singlet for the methyl protons (around 2.4-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbon (around 190-192 ppm), the aromatic carbons (in the 120-150 ppm region), and the methyl carbon (around 20-22 ppm).

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (around 1700 cm⁻¹) and characteristic peaks for the C-H stretching of the aromatic and methyl groups, as well as C-Br stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for two bromine atoms.

Applications in Research and Drug Development

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[2] The presence of bromine atoms in 3,5-Dibromo-4-methylbenzaldehyde offers several advantages in drug design and development.

-

Synthetic Handle: The bromine atoms can serve as versatile synthetic handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures.

-

Modulation of Physicochemical Properties: The introduction of bromine can significantly alter the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target.[3]

-

Scaffold for Bioactive Molecules: The dibrominated benzaldehyde core can be incorporated into various heterocyclic and polycyclic systems to generate novel compounds with potential therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Caption: Key reaction pathways for 3,5-Dibromo-4-methylbenzaldehyde in drug discovery.

Safety and Handling

As with all halogenated organic compounds, 3,5-Dibromo-4-methylbenzaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

-

PubChemLite. 3,5-dibromo-4-methylbenzaldehyde (C8H6Br2O). [Link]

-

MDPI. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]

-

Sciencemadness Discussion Board. 4-Methylbenzaldehyde...[Link]

-

Journal of Applied Pharmaceutical Sciences and Research. Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. [Link]

-

Green Chemistry (RSC Publishing). An alternative method for the regio- and stereoselective bromination of alkenes, alkynes, toluene derivatives and ketones using a bromide/bromate couple. [Link]

-

Erowid. Synthesis of 3,4,5-Trimethoxybenzaldehyde. [Link]

-

National Center for Biotechnology Information. Methyl 3,5-dibromo-4-methylbenzoate. [Link]

-

Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]

-

PubChemLite. 3,5-dibromo-4-methylbenzaldehyde (C8H6Br2O). [Link]

-

PubChemLite. 3,5-dibromo-2-hydroxy-4-methylbenzaldehyde. [Link]

-

ResearchGate. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]

-

Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

-

Taylor & Francis Online. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

Sources

Detailed protocol for Suzuki-Miyaura coupling with 3,5-Dibromo-4-methylbenzaldehyde

An Application Guide for the Synthesis of Biaryl Aldehydes: Detailed Protocol for the Suzuki-Miyaura Coupling of 3,5-Dibromo-4-methylbenzaldehyde

Introduction: Building Molecular Complexity with Precision

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organoboron species with an organic halide or pseudohalide has become an indispensable tool in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The reaction's mild conditions, broad substrate scope, and the low toxicity of its boron-containing byproducts contribute to its widespread adoption.[4][5]

This guide provides a detailed protocol and in-depth scientific rationale for the selective mono-arylation of 3,5-Dibromo-4-methylbenzaldehyde. This substrate is a valuable building block, featuring two reactive bromine sites and an electron-withdrawing aldehyde group. The presence of two halogens offers the potential for sequential couplings to create complex, non-symmetrical bi- or terphenyl structures, while the aldehyde functionality serves as a versatile handle for further synthetic transformations. Understanding the principles that govern this reaction is key to achieving high yields and purity, particularly when navigating the challenges posed by multifunctional substrates.

The Catalytic Heart: Mechanism and Rationale

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[6] This cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Each component in the reaction mixture—the catalyst, ligand, base, and solvent—plays a critical and interconnected role in ensuring the cycle proceeds efficiently.

-

Oxidative Addition : The cycle initiates with the insertion of a low-valent Palladium(0) complex into the carbon-halogen bond of the aryl halide (3,5-Dibromo-4-methylbenzaldehyde).[3][6] This is often the rate-determining step.[3] The presence of electron-withdrawing groups on the aryl halide, such as the aldehyde group in our substrate, can facilitate this step.[7] The choice of ligand is crucial here; bulky, electron-rich phosphine ligands are known to promote oxidative addition, especially for less reactive aryl bromides.[1][8]

-

Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[3][9] This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (an organoborate), which then readily transfers its aryl group to the palladium center.[9][10]

-

Reductive Elimination : The final step involves the two organic partners coupling and leaving the palladium center, forming the new C-C bond of the desired biaryl product.[1][6] This regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1] Bulky ligands on the palladium catalyst can promote this final step.[1]

The interplay of these steps is visualized in the catalytic cycle diagram below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Mono-Arylation

This protocol details a general procedure for the selective mono-coupling of 3,5-Dibromo-4-methylbenzaldehyde with a generic arylboronic acid.

Materials and Reagents

-

3,5-Dibromo-4-methylbenzaldehyde (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)

-

Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos.

-

Base: e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0–3.0 equiv).[11]

-

Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene, and Water.[1][3]

-

Ethyl Acetate (for workup)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography eluent)

-

Inert gas (Nitrogen or Argon)

Equipment

-

Round-bottom flask or reaction vial suitable for heating

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Septa and needles for inert atmosphere techniques

-

Standard glassware for workup (separatory funnel, flasks)

-

Rotary evaporator

-

Flash chromatography setup

-

Thin Layer Chromatography (TLC) plates and UV lamp

Reaction Parameters at a Glance

| Component | Stoichiometry | Molar Quantity (Example) | Purpose |

| 3,5-Dibromo-4-methylbenzaldehyde | 1.0 equiv | 1.0 mmol | Aryl halide electrophile |

| Arylboronic Acid | 1.2 equiv | 1.2 mmol | Organoboron nucleophile |

| Pd(PPh₃)₄ | 0.03 equiv | 0.03 mmol | Palladium(0) catalyst |

| K₂CO₃ | 2.0 equiv | 2.0 mmol | Base for boronic acid activation |

| 1,4-Dioxane (degassed) | - | 8 mL | Organic solvent |

| Water (degassed) | - | 2 mL | Co-solvent to dissolve the inorganic base |

| Temperature | - | 80-100 °C | To drive the reaction to completion |

| Atmosphere | - | Inert (N₂ or Ar) | Prevents catalyst oxidation and degradation |

| Time | - | 2–24 hours | Reaction duration (monitor by TLC) |

Step-by-Step Procedure

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add 3,5-Dibromo-4-methylbenzaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[12]

-

Inert Atmosphere : Seal the flask with a septum and attach it to a manifold. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.[11][12]

-

Solvent Addition : Through the septum, add the degassed organic solvent (e.g., 1,4-Dioxane) and degassed water via syringe, typically in a 4:1 to 10:1 ratio.[12] The solvent mixture should be thoroughly degassed beforehand by bubbling with inert gas for at least 20 minutes.

-

Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the stirring mixture.[12]

-

Reaction Execution : Fit the flask with a condenser (under inert gas) and place it in a preheated oil bath set to the desired temperature (e.g., 90 °C). Stir the mixture vigorously for the required time.[13]

-

Reaction Monitoring : Periodically check the reaction's progress by taking a small aliquot with a syringe, quenching it with a drop of water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC).[12][14] The consumption of the starting aryl bromide indicates the reaction is proceeding. A suitable eluent system (e.g., 10-20% Ethyl Acetate in Hexanes) should show a clear separation between the starting material and the new, typically less polar, product spot.

Work-up and Purification

-

Quenching : Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.[15]

-

Extraction : Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine to remove the inorganic base and other water-soluble impurities.[12]

-

Drying and Concentration : Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[12]

-

Purification : The crude residue is typically purified by flash column chromatography on silica gel.[12][15] An appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is used to separate the desired mono-arylated product from unreacted starting materials, homo-coupled byproducts, and any di-substituted product that may have formed.[15]

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficient heating. 3. Poor quality of reagents/solvents. | 1. Ensure meticulous degassing of solvents and maintenance of an inert atmosphere.[11] 2. Verify reaction temperature. Consider a more active catalyst system (e.g., Pd₂(dba)₃ with SPhos or XPhos).[16] 3. Use anhydrous solvents and pure reagents. |

| Significant Homo-coupling | 1. Presence of oxygen can promote homo-coupling of the boronic acid.[1] 2. The specific catalyst/ligand system may favor this side reaction. | 1. Improve inert atmosphere techniques.[1] 2. Consider slow addition of the boronic acid to keep its concentration low, favoring cross-coupling.[15] |

| Protodeboronation | The boronic acid is replaced by a hydrogen atom, often under harsh basic or thermal conditions.[1] | Use milder bases (e.g., K₃PO₄) or lower reaction temperatures. Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[1] |

| Formation of Di-substituted Product | The mono-coupled product reacts a second time. | Use a strict 1.1-1.2 equivalents of the boronic acid. Stop the reaction as soon as the starting material is consumed (monitor carefully by TLC/GC-MS). Lowering the temperature may also improve selectivity. |

Conclusion

The Suzuki-Miyaura coupling of 3,5-Dibromo-4-methylbenzaldehyde offers a reliable and powerful method for the synthesis of functionalized biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters—particularly the inert atmosphere, choice of catalyst, base, and solvent—researchers can achieve high selectivity for mono-arylation. The protocol described herein provides a robust starting point, which can be further optimized to suit a wide range of arylboronic acids, paving the way for the efficient construction of complex molecular architectures for drug discovery and materials science.

References

- Biffis, A., Zecca, M., & Basato, M. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

-

Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(7), 2116-2119.

- Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743-5747.

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Retrieved February 23, 2026, from [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (n.d.). ArODES HES-SO. Retrieved February 23, 2026, from [Link]

- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.

-

Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved February 23, 2026, from [Link]

-

SUZUKI REACTION MONITORING. (n.d.). Advion. Retrieved February 23, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). ChemRxiv. Retrieved February 23, 2026, from [Link]

-

Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023, August 9). Vapourtec. Retrieved February 23, 2026, from [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Andrew G Myers Research Group. Retrieved February 23, 2026, from [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego. Retrieved February 23, 2026, from [Link]

-

Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - RSC Publishing. (n.d.). RSC Publishing. Retrieved February 23, 2026, from [Link]

-

Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). ProQuest. Retrieved February 23, 2026, from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025, September 22). Chemical.AI. Retrieved February 23, 2026, from [Link]

-

Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018, April 4). Quora. Retrieved February 23, 2026, from [Link]

-

2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. (n.d.). University of Windsor. Retrieved February 23, 2026, from [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. books.rsc.org [books.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. shoko-sc.co.jp [shoko-sc.co.jp]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Use of 3,5-Dibromo-4-methylbenzaldehyde as a precursor in pharmaceutical synthesis

Application Note: Strategic Utilization of 3,5-Dibromo-4-methylbenzaldehyde in API Synthesis

Executive Summary

3,5-Dibromo-4-methylbenzaldehyde (DBMB) is a high-value pharmacophore precursor used in the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly in the fields of kinase inhibitors , muscarinic antagonists , and anti-infectives . Its structural uniqueness lies in its "tri-vector" functionality: an electrophilic aldehyde handle, two chemically equivalent but sterically congested bromine handles, and a benzylic methyl group.

This Application Note provides validated protocols for exploiting these functional groups. We focus on overcoming the specific challenges posed by this scaffold: steric hindrance from the ortho-methyl group during cross-coupling and chemoselectivity between the aldehyde and halogenated positions.

Chemical Profile & Reactivity Analysis

The utility of DBMB stems from its ability to serve as a "linchpin" in Fragment-Based Drug Discovery (FBDD). The ortho-methyl group provides metabolic stability (blocking metabolic hot-spots) and induces a twisted conformation in bi-aryl systems, which is often critical for receptor selectivity.

Table 1: Physicochemical Properties

| Property | Value | Relevance to Synthesis |

| CAS Number | 36275-29-3 | Unique Identifier |

| Molecular Weight | 277.94 g/mol | Fragment-based design (Lead-like) |

| Appearance | Off-white to pale yellow solid | Easy handling (non-hygroscopic) |

| Melting Point | 94–98 °C | Stable solid; amenable to recrystallization |

| Solubility | DCM, THF, Toluene, EtOAc | Compatible with standard organic workflows |

| Key Risk | Skin/Eye Irritant | Requires standard PPE |

Reactivity Heatmap

-

Aldehyde (C-1): Most reactive. Prone to nucleophilic attack (Grignard, amines) and oxidation. Must be protected (acetal) if basic organometallics are used on the bromines.

-

Bromines (C-3, C-5): High utility for Pd-catalyzed coupling. Sterically hindered by the C-4 Methyl group. Requires active ligands (e.g., S-Phos, X-Phos).

-

Methyl (C-4): Least reactive. Can be oxidized to the acid or brominated (radical) under forcing conditions.

Strategic Analysis: The Divergent Synthesis Pathway

The following decision tree illustrates how to navigate the functionalization of DBMB.

Figure 1: Divergent synthetic pathways starting from 3,5-Dibromo-4-methylbenzaldehyde.

Detailed Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Synthesis of 3,5-diaryl-4-methylbenzaldehydes. Challenge: The ortho-methyl group creates significant steric hindrance, making standard Pd(PPh3)4 conditions sluggish. Solution: Use of Buchwald dialkylbiarylphosphine ligands (S-Phos) to facilitate oxidative addition and reductive elimination.

Reagents:

-

DBMB (1.0 equiv)

-

Aryl Boronic Acid (2.5 equiv)

-

Pd(OAc)2 (2 mol%)

-

S-Phos (4 mol%)

-

K3PO4 (3.0 equiv)

-

Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)2 and S-Phos. Add anhydrous Toluene (5 mL/g substrate) and stir at RT for 10 minutes to generate the active catalytic species (yellow to orange color change).

-

Substrate Addition: Add DBMB and the Aryl Boronic Acid to the reaction vessel.

-

Base Addition: Add K3PO4 (finely ground) and degassed water. Note: The biphasic system helps dissolve inorganic byproducts.

-

Reaction: Seal the vessel and heat to 90 °C for 12–16 hours. Monitor by HPLC/TLC.

-

Checkpoint: If mono-coupling is observed (intermediate), add 1 mol% additional catalyst and extend time.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate and wash with water. The aldehyde functionality usually survives these mild basic conditions.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Why this works: S-Phos is electron-rich (facilitating oxidative addition into the hindered C-Br bond) and bulky (promoting reductive elimination of the biaryl product).

Protocol B: Reductive Amination (Benzylic Amine Synthesis)

Objective: Functionalization of the aldehyde to create amine libraries (common in CNS drug discovery). Challenge: Preventing over-alkylation and managing the reactivity of the bromines.

Reagents:

-

DBMB (1.0 equiv)

-

Primary or Secondary Amine (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology:

-

Imine Formation: Dissolve DBMB in DCE. Add the amine and Acetic Acid.[1] Stir at Room Temperature for 1–2 hours.

-

Mechanism:[2] Acid catalysis promotes the formation of the iminium ion intermediate.

-

-

Reduction: Cool the mixture to 0 °C. Add STAB portion-wise.

-

Safety: STAB is milder than NaBH4 and will not reduce the aldehyde before it forms the imine, nor will it debrominate the ring (a risk with stronger reductants like LiAlH4).

-

-

Quench: Stir overnight at RT. Quench with saturated NaHCO3.

-

Isolation: Extract with DCM. The product is the 3,5-dibromo-4-methyl-benzylamine derivative.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Suzuki | Protodeboronation of boronic acid | Use Boronic Esters (Pinacol) or add base after heating to temp. |

| Incomplete Conversion | Catalyst poisoning | Degas solvents thoroughly (Argon sparge). |

| Aldehyde Reduction | Hydride transfer from metal | Avoid using alcoholic solvents (e.g., iPrOH) in coupling reactions; stick to Toluene/Dioxane. |

| Mono- vs Bis-coupling | Stoichiometry control | For bis-aryl: Use 2.5 equiv boronic acid. For mono-aryl: Use 0.9 equiv boronic acid and stop at 50% conversion (recycle SM). |

References

-

Compound Data & Availability

-

Suzuki-Miyaura Coupling on Hindered Substrates

- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research.

-

Reductive Amination Protocols

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

-

Application in Kinase Inhibitor Synthesis (General Scaffold Utility)

- Regan, J., et al. (2002). Structure-Activity Relationships of the p38α MAP Kinase Inhibitor Class. Journal of Medicinal Chemistry. (Illustrates the utility of 3,5-disubstituted-4-methylphenyl motifs).

Sources

- 1. Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. 3,5-Dibromobenzaldehyde | C7H4Br2O | CID 622077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthetic routes to derivatives of 3,5-Dibromo-4-methylbenzaldehyde

An In-Depth Guide to the Synthesis and Derivatization of 3,5-Dibromo-4-methylbenzaldehyde: Application Notes and Protocols

Introduction: The Versatility of a Halogenated Aromatic Aldehyde

3,5-Dibromo-4-methylbenzaldehyde is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis. Its structure is characterized by a benzaldehyde core, strategically decorated with a methyl group and two bromine atoms. This unique arrangement of functional groups offers multiple reaction sites, making it an exceptionally versatile precursor for the synthesis of a wide array of complex molecules.

The aldehyde group provides a gateway for classical transformations such as oxidation, reduction, and the formation of carbon-carbon and carbon-nitrogen double bonds (e.g., stilbenes and Schiff bases). Simultaneously, the two bromine atoms act as robust handles for sophisticated palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic and regioselective construction of derivatives with applications spanning medicinal chemistry, agrochemicals, and materials science. For researchers and drug development professionals, mastering the synthetic routes involving this intermediate opens up a vast chemical space for exploration and innovation.

This guide provides a comprehensive overview of the synthesis of the core 3,5-Dibromo-4-methylbenzaldehyde scaffold and details proven protocols for its derivatization through both aldehyde chemistry and modern cross-coupling methodologies.

Section 1: Synthesis of the Core Scaffold: 3,5-Dibromo-4-methylbenzaldehyde

The most common industrial and laboratory-scale synthesis starts from the readily available p-cresol. The strategy involves a two-stage bromination process: an initial low-temperature nuclear bromination followed by a high-temperature, free-radical side-chain bromination, and subsequent hydrolysis to yield the desired aldehyde.[1][2]

Workflow for Scaffold Synthesis

Caption: Synthesis of 3,5-Dibromo-4-methylbenzaldehyde from p-cresol.

Protocol 1: Two-Stage Bromination and Hydrolysis of p-Cresol

This protocol is adapted from established industrial processes.[2] The rationale behind the two-temperature approach is to control the selectivity of the bromination. At lower temperatures, electrophilic aromatic substitution on the electron-rich phenol ring is favored. At elevated temperatures, free-radical bromination of the benzylic methyl group occurs.

Materials:

-

p-Cresol

-

o-Dichlorobenzene (solvent)

-

Bromine (Br₂)

-

Water

-

Sodium hydroxide solution (for workup, optional)

Procedure:

-

Low-Temperature Nuclear Bromination:

-

In a flask equipped with a stirrer, dropping funnel, and thermometer, dissolve p-cresol (1.0 eq) in o-dichlorobenzene.

-

Cool the mixture to 20-30°C.

-

Slowly add bromine (2.0 eq) dropwise over 2 hours, maintaining the temperature. The bromine will react at the positions ortho to the hydroxyl group.

-

Stir for an additional 1-2 hours at this temperature to ensure complete consumption of the starting material.

-

-

High-Temperature Side-Chain Bromination:

-

Heat the reaction mixture to 150-160°C.

-

Slowly add a second portion of bromine (2.05 eq) dropwise at this elevated temperature. This promotes the free-radical bromination of the methyl group.

-

Maintain stirring at 150-160°C for 3 hours after the addition is complete. Hydrogen bromide gas will evolve and should be scrubbed.

-

-

Hydrolysis:

-

Cool the reaction mixture to 90-100°C.

-

Carefully add water to the mixture and stir vigorously. The dibromomethyl group will hydrolyze to the aldehyde.

-

Continue stirring at this temperature for 2-3 hours.

-

-

Isolation and Purification:

-

Cool the mixture, allowing the product to crystallize.

-

Separate the crystalline product by filtration.

-

Wash the solid with a small amount of cold o-dichlorobenzene and then with water.

-

Dry the product in a vacuum oven at 100°C.

-

Expected Outcome: 3,5-Dibromo-4-methylbenzaldehyde is obtained as a crystalline solid. Purity can be assessed by melting point and NMR spectroscopy. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Section 2: Derivatization via Palladium-Catalyzed Cross-Coupling

The true synthetic power of 3,5-Dibromo-4-methylbenzaldehyde lies in the ability to selectively transform the C-Br bonds into new C-C or C-N bonds. This is most effectively achieved using palladium-catalyzed cross-coupling reactions, which are pillars of modern organic synthesis.

Overview of Cross-Coupling Pathways

Caption: Key cross-coupling derivatization routes.

A. Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the aryl bromide and an organoboron species, typically a boronic acid.[3][4] This reaction is fundamental for synthesizing bi-aryl compounds.

Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl bromide to a Pd(0) catalyst, (2) Transmetalation, where the organic group is transferred from the boron atom to the palladium center (this step requires a base to activate the boronic acid), and (3) Reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[3]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

3,5-Dibromo-4-methylbenzaldehyde (1.0 eq)

-

Arylboronic acid (1.1 to 2.2 eq, depending on mono- or di-substitution)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

-

Reaction Setup:

-

To a reaction flask, add 3,5-Dibromo-4-methylbenzaldehyde, the arylboronic acid, and the base.

-

Add the solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is critical as oxygen can deactivate the palladium catalyst.

-

-

Catalyst Addition:

-

Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) to the degassed mixture under a positive pressure of inert gas.

-

-

Reaction:

-

Heat the mixture to reflux (typically 80-100°C) and stir under an inert atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with water and extract with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired bi-aryl derivative.

-

| Parameter | Typical Conditions | Rationale / E-E-A-T Insight |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(PPh₃)₄ is a reliable pre-catalyst that provides the active Pd(0) species. Using Pd(OAc)₂ requires a phosphine ligand to form the active catalyst in situ.[4] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is essential for activating the boronic acid to facilitate the transmetalation step. The choice of base can significantly impact yield.[5] |

| Solvent | Toluene/H₂O, Dioxane/H₂O | A biphasic solvent system is common, as the inorganic base is soluble in the aqueous phase and the organic reactants in the organic phase.[5] |

| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

B. Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, providing direct access to arylalkyne derivatives.[6][7] It uniquely employs a dual catalyst system of palladium and copper(I).

Mechanism Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide occurs. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the product.[6]

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

-

3,5-Dibromo-4-methylbenzaldehyde (1.0 eq)

-

Terminal alkyne (1.1 to 2.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Amine base/solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine)

-

Co-solvent (e.g., THF or DMF)

Procedure:

-

Reaction Setup:

-

Dissolve 3,5-Dibromo-4-methylbenzaldehyde in a mixture of the co-solvent (e.g., THF) and the amine base (e.g., Et₃N).

-

Degas the solution thoroughly with argon or nitrogen for 20-30 minutes.

-

-

Catalyst and Reagent Addition:

-

Under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and finally the terminal alkyne.

-

-

Reaction:

-

Stir the reaction at room temperature or with gentle heating (40-60°C). The reaction is often mildly exothermic.

-

Monitor progress by TLC. Sonogashira couplings are typically fast, often completing within a few hours.

-

-

Workup and Purification:

-

Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues and amine salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel column chromatography.

-

C. Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is otherwise difficult to achieve.[8][9] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.

Mechanism Insight: The mechanism is similar in principle to other cross-couplings: oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10][11] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the final reductive elimination step.[8]

Protocol 4: General Procedure for Buchwald-Hartwig Amination

Materials:

-

3,5-Dibromo-4-methylbenzaldehyde (1.0 eq)

-

Amine (primary or secondary, 1.2 to 2.4 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-3 mol%)

-

Bulky phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 2-6 mol%)

-

Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or LHMDS, 1.4-3.0 eq)

-

Anhydrous aprotic solvent (e.g., Toluene or Dioxane)

Procedure:

-

Reaction Setup (Glovebox Recommended):

-

In an oven-dried flask inside a glovebox, combine the palladium pre-catalyst and the phosphine ligand.

-

Add the base, followed by the 3,5-Dibromo-4-methylbenzaldehyde.

-

Add the anhydrous solvent, followed by the amine.

-

-

Reaction:

-

Seal the flask and remove it from the glovebox.

-

Heat the mixture with vigorous stirring to 80-110°C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

-

Workup and Purification:

-

Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by silica gel column chromatography.

-

Section 3: Derivatization of the Aldehyde Group

The aldehyde functionality offers a complementary set of synthetic transformations that can be performed before or after cross-coupling at the bromine positions.

-

Schiff Base Formation: Condensation with primary amines yields imines, which are important intermediates and have shown a range of biological activities.[12] This typically involves refluxing the aldehyde and amine in a solvent like ethanol, sometimes with a catalytic amount of acetic acid.

-

Wittig Reaction: Reaction with a phosphonium ylide converts the aldehyde into an alkene, providing a route to stilbene-like structures.[13]

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or reduced to a benzyl alcohol using sodium borohydride (NaBH₄).

Conclusion

3,5-Dibromo-4-methylbenzaldehyde stands out as a robust and versatile intermediate for synthetic chemists. Its multiple, orthogonally reactive sites—the aldehyde and the two C-Br bonds—allow for a modular and strategic approach to building molecular complexity. The protocols detailed herein for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination provide reliable pathways to diverse classes of derivatives, enabling further research and development in pharmaceuticals and materials science.

References

-

Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

-

ResearchGate. (n.d.). Synthetic route for the conversion of 3,5-dibromobenzoate (4) to TPDYNES 3a–3e.

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

-

PubChem. (n.d.). 3,5-Dibromo-4-Hydroxybenzaldehyde.

-

Google Patents. (n.d.). CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde.

-

Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.

-

Alfa Chemistry. (2024). Buchwald-Hartwig Coupling.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

-

WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling.

-

ResearchGate. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones.

-

MDPI. (2015). Flow Chemistry: Sonogashira Coupling.

-

PubChemLite. (n.d.). 3,5-dibromo-4-methylbenzaldehyde.

-

Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.

-

ResearchGate. (n.d.). 3,5-substituent effect on catalytic activities in Suzuki-Miyaura coupling reactions.

-

Google Patents. (n.d.). CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde.

-

Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction....

-

National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of Stilbene Derivatives from 3,5-Dihydroxybenzaldehyde.

-

BenchChem. (2025). Application Notes and Protocols: Derivatization of 4-Nitrobenzaldehyde for Medicinal Chemistry.

Sources

- 1. CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde - Google Patents [patents.google.com]

- 2. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. benchchem.com [benchchem.com]

Application Notes & Protocols: Palladium-Catalyzed Reactions of 3,5-Dibromo-4-methylbenzaldehyde

Introduction: The Versatility of a Dihalogenated Aromatic Aldehyde

3,5-Dibromo-4-methylbenzaldehyde is a highly versatile and valuable building block in modern organic synthesis. Its structure is strategically functionalized with three key features amenable to palladium-catalyzed transformations: two reactive carbon-bromine (C-Br) bonds and an aldehyde group. The bromine atoms serve as excellent leaving groups for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] The aldehyde provides a synthetic handle for subsequent modifications, such as oxidation, reduction, or condensation reactions, making this reagent a powerful scaffold for the synthesis of pharmaceuticals, agrochemicals, and materials science targets.[3][4]

The two C-Br bonds, while electronically similar, can sometimes be differentiated based on subtle steric or electronic influences, or by carefully controlling reaction conditions, offering pathways to either mono- or di-functionalized products.[5][6][7] This guide provides an in-depth analysis and field-proven protocols for several key palladium-catalyzed reactions utilizing this powerful intermediate.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly between aromatic rings.[8] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[9]

Mechanistic Rationale & Key Parameters

The catalytic cycle is a well-established sequence of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 3,5-dibromo-4-methylbenzaldehyde, forming a Pd(II) intermediate.[10]

-

Transmetalation: The organoboron species, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group to the palladium center, displacing the bromide.[9]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) can accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency, especially for less reactive substrates.[12]

Catalytic Cycle: Suzuki-Miyaura Coupling

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Lab Reporter [fishersci.se]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. youtube.com [youtube.com]

- 12. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Advanced Application Note: 3,5-Dibromo-4-methylbenzaldehyde as a Dual-Functional Scaffold for Fluorescent Dye Synthesis

[1]

Executive Summary & Strategic Rationale

In the engineering of advanced fluorophores—particularly BODIPY (Boron-Dipyrromethene) and Porphyrin derivatives—the selection of the aldehyde precursor dictates the functionality of the meso-position.[1]

3,5-Dibromo-4-methylbenzaldehyde (CAS: 248607-57-0) is a high-value building block that offers a distinct advantage over standard benzaldehydes: it introduces a "Dual-Handle" Aryl Motif into the dye scaffold.[1]

Key Advantages:

-